(1R*,3S*)-7-(1,3-benzothiazol-6-ylcarbonyl)-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol
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Description
(1R*,3S*)-7-(1,3-benzothiazol-6-ylcarbonyl)-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol is a useful research compound. Its molecular formula is C18H22N2O4S and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.13002836 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Benzothiazole Derivatives in Scientific Research
Benzothiazole derivatives are utilized across various scientific disciplines due to their diverse biological activities and applications. They are found in high-production-volume chemicals used as corrosion inhibitors and are distributed widely in the environment. Their presence has been detected in human urine across several countries, indicating widespread exposure and potential environmental and health implications. These derivatives are also involved in the development of pharmaceuticals, highlighting their significance in medicinal chemistry and drug design. For instance, benzothiazoles have been synthesized for pharmacological studies, demonstrating analgesic activity and potential for drug-induced behavioral alterations in preclinical models. Furthermore, their antiviral activities have been explored, particularly against human coronavirus and influenza virus, suggesting their role in antiviral drug development. The synthesis of benzothiazole carbamates derived from azabicyclo nonan-ol and their evaluation for analgesic activity exemplifies the ongoing research into new therapeutic agents based on this scaffold (Iriepa et al., 1997).
Azaspiro Nonan-ol Structures in Scientific Research
Azaspiro nonan-ol structures feature prominently in the synthesis of novel compounds with potential therapeutic applications. These compounds have been investigated for their anti-coronavirus activity, showcasing the versatility of the azaspiro[4.5]decan-3-one scaffold for antiviral drug development. The structural complexity of azaspiro nonan-ols allows for the design of molecules with specific biological activities, including antimicrobial properties. The synthesis and evaluation of spirothiazolo derivatives as antimicrobial agents highlight the potential of these compounds in addressing microbial resistance and developing new antibiotics. Additionally, the synthesis of carbamates from azabicyclic chloroformate and their crystallographic study provide insights into the conformational preferences of these molecules, which is crucial for understanding their biological activities (Iriepa et al., 2004).
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[(1R,3S)-1-hydroxy-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-7-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c21-7-8-24-16-10-15(22)18(16)3-5-20(6-4-18)17(23)12-1-2-13-14(9-12)25-11-19-13/h1-2,9,11,15-16,21-22H,3-8,10H2/t15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUGZEOMTMFBJB-CVEARBPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(CC2OCCO)O)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12[C@@H](C[C@@H]2OCCO)O)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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